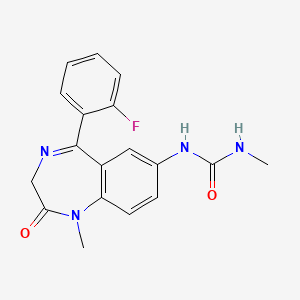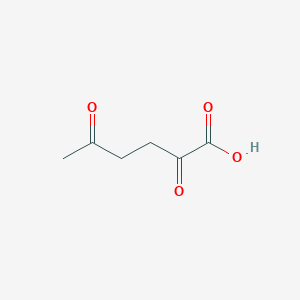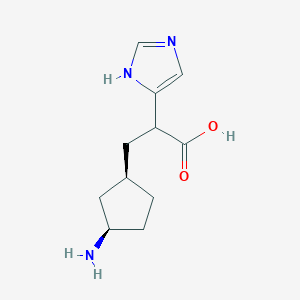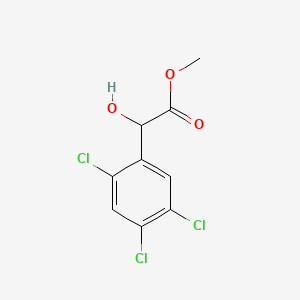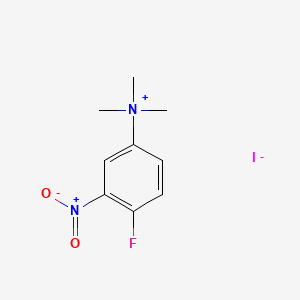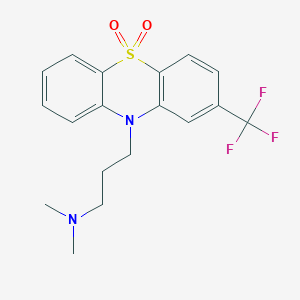
Triflupromazine Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triflupromazine Sulfone is a derivative of Triflupromazine, which is an antipsychotic medication belonging to the phenothiazine class. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a sulfone group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triflupromazine Sulfone typically involves the oxidation of Triflupromazine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as niobium carbide. This reaction efficiently converts Triflupromazine to its sulfone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents and catalysts. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triflupromazine Sulfone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The sulfone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of niobium carbide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Triflupromazine Sulfone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of polymers and other industrial materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of Triflupromazine Sulfone involves its interaction with various molecular targets. It primarily acts as a dopamine receptor antagonist, inhibiting the activity of dopamine D1 and D2 receptors. This action is responsible for its antipsychotic effects. Additionally, it can block muscarinic acetylcholine receptors and serotonin receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Trifluoperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A low-potency antipsychotic with a different side effect profile.
Thioridazine: Known for its sedative effects and used in the treatment of schizophrenia.
Uniqueness
Triflupromazine Sulfone is unique due to the presence of the sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C18H19F3N2O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H19F3N2O2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)26(24,25)17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
IQPWLKFDSUDGJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



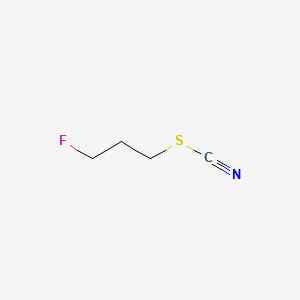
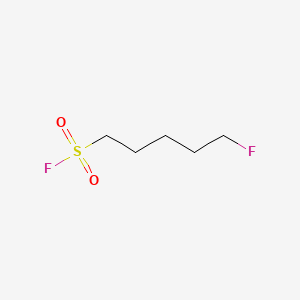
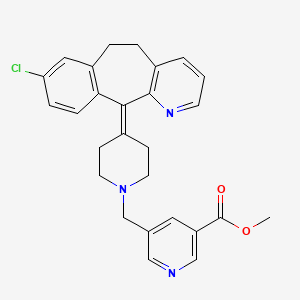
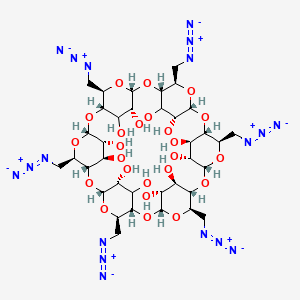
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
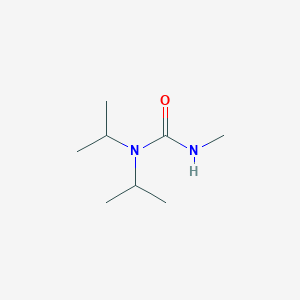
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)
